molecular formula C10H15NO6 B6616934 1-[(tert-butoxy)carbonyl]azetidine-3,3-dicarboxylicacid CAS No. 2260935-72-4

1-[(tert-butoxy)carbonyl]azetidine-3,3-dicarboxylicacid

Cat. No.: B6616934
CAS No.: 2260935-72-4
M. Wt: 245.23 g/mol
InChI Key: WOUFEPDGVAVKSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(tert-butoxy)carbonyl]azetidine-3,3-dicarboxylic acid is a chemical compound with the molecular formula C10H15NO6 and a molecular weight of 245.23 g/mol . It is commonly used in organic synthesis and has applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-[(tert-butoxy)carbonyl]azetidine-3,3-dicarboxylic acid can be synthesized through a multi-step process. One common method involves the reaction of azetidine with tert-butyl chloroformate in the presence of a base to form the tert-butoxycarbonyl (Boc) protected azetidine . This intermediate is then subjected to further reactions to introduce the dicarboxylic acid functionality.

Industrial Production Methods

Industrial production of 1-[(tert-butoxy)carbonyl]azetidine-3,3-dicarboxylic acid typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

1-[(tert-butoxy)carbonyl]azetidine-3,3-dicarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

1-[(tert-butoxy)carbonyl]azetidine-3,3-dicarboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(tert-butoxy)carbonyl]azetidine-3,3-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes and other proteins. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(tert-butoxy)carbonyl]azetidine-3,3-dicarboxylic acid is unique due to its specific structure and functional groups, which confer distinct reactivity and properties. Compared to similar compounds, it offers different synthetic possibilities and applications in various fields of research .

Properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-3,3-dicarboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO6/c1-9(2,3)17-8(16)11-4-10(5-11,6(12)13)7(14)15/h4-5H2,1-3H3,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOUFEPDGVAVKSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)(C(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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